molecular formula C21H18FN5O2 B2708042 N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1251604-18-8

N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2708042
CAS No.: 1251604-18-8
M. Wt: 391.406
InChI Key: UBILRFGTBQUWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hybrid Pharmacophore Rationale

The design of N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide hinges on integrating complementary pharmacological properties from benzimidazole and pyridazinone moieties. Benzimidazoles are renowned for their versatility in drug discovery, exhibiting antiviral, antimicrobial, and anti-inflammatory activities through interactions with enzymes and receptors. Pyridazinones, conversely, contribute to anticonvulsant and GABA-enhancing effects, as demonstrated by derivatives showing significant GABA-A receptor modulation. The 4-fluorophenyl substitution at the pyridazinone ring enhances metabolic stability by reducing oxidative degradation, a finding supported by studies on analogous fluorinated compounds. The butanamide linker bridges these units, optimizing spatial orientation for target engagement while maintaining solubility.

Medicinal Chemistry of Benzimidazole-Pyridazinone Conjugates

Synthetic routes for benzimidazole-pyridazinone hybrids typically involve multi-step protocols, including cyclocondensation and amide coupling. For instance, Sangh Partap et al. synthesized pyridazinone-benzimidazole hybrids via nucleophilic substitution of chloropyridazinones with benzimidazole amines, achieving compounds with nanomolar GABA-A receptor affinity. The introduction of electron-withdrawing groups, such as fluorine at the para position of the phenyl ring, further stabilizes the conjugate against hepatic metabolism, as evidenced by 89% parent compound retention after 120 minutes in human liver microsomes.

Table 1: Key Structure-Activity Relationships (SAR) in Benzimidazole-Pyridazinone Hybrids

Substituent Position Biological Activity Mechanism Reference
4-Fluorophenyl (Pyridazinone) Enhanced metabolic stability Reduces CYP450-mediated oxidation
N-1 Benzimidazole GABA-A receptor modulation Binds α1β2γ2 subunit interface
Butanamide Linker Improved solubility Balances hydrophilicity/lipophilicity

Privileged Structures in Drug Discovery

Benzimidazole and pyridazinone are classified as "privileged structures" due to their recurrence in pharmacologically active compounds. Benzimidazoles mimic purine nucleobases, enabling interactions with ATP-binding pockets in kinases and helicases. Pyridazinones, with their planar heterocyclic core, facilitate π-π stacking with aromatic residues in enzyme active sites, as observed in cyclooxygenase-2 (COX-2) inhibitors. The fusion of these scaffolds capitalizes on their inherent bioactivity, enabling multitarget engagement—a strategy validated by hybrid derivatives showing dual anticonvulsant and anti-inflammatory effects.

Research Significance and Objectives

The primary objective of developing this compound is to address limitations of existing CNS therapeutics, such as rapid metabolism and off-target effects. By optimizing the hybrid’s pharmacokinetic profile and target selectivity, researchers aim to advance a lead compound with improved blood-brain barrier permeability and sustained receptor occupancy. Future directions include in vivo efficacy studies in seizure models and computational modeling to refine interactions with GABA-A receptor subtypes.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-15-9-7-14(8-10-15)16-11-12-20(29)27(26-16)13-3-6-19(28)25-21-23-17-4-1-2-5-18(17)24-21/h1-2,4-5,7-12H,3,6,13H2,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBILRFGTBQUWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a benzimidazole moiety with a pyridazine derivative. Its chemical formula is C_{18}H_{17FN_4O_2, and it is characterized by the following structural components:

  • Benzimidazole Ring : Known for its biological activity, particularly in anticancer applications.
  • Pyridazine Derivative : Contributes to the compound's pharmacological properties.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of compounds related to benzimidazole derivatives. For instance, a related study demonstrated that a benzimidazole derivative exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung Cancer)0.29 ± 0.02
MDA-MB-231 (Breast Cancer)Not specified
B16-F10 (Mouse Melanoma)Not specified
BT-474 (Breast Cancer)Not specified
4T1 (Mouse Triple Negative)Not specified

The compound's mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in A549 cells, as evidenced by various assays including DAPI and annexin V-FITC staining .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind at the colchicine-binding site of tubulin, disrupting microtubule dynamics essential for cell division .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and by generating reactive oxygen species (ROS) .

Case Studies

A notable study synthesized a series of benzimidazole derivatives, including this compound, and evaluated their anticancer activity against a panel of 60 human cancer cell lines. The results indicated that certain derivatives displayed potent inhibitory effects comparable to established chemotherapeutics like camptothecin .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with DNA and protein targets. The binding interactions were assessed using computational modeling techniques, revealing strong affinities for human topoisomerase I, a key enzyme involved in DNA replication and repair .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide. For instance, derivatives of benzimidazole have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) below 1 µg/mL against Staphylococcus aureus , indicating potent antibacterial activity. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Cancer Treatment

The compound has also been investigated for its potential anticancer properties. Benzimidazole derivatives have been recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Properties

Research has demonstrated that specific benzimidazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the modulation of cell cycle progression and induction of programmed cell death .

Neurological Applications

Another area of interest is the neuroprotective effects of benzimidazole derivatives. Studies indicate that certain compounds in this class can act as positive allosteric modulators for neurotransmitter receptors, enhancing synaptic transmission and providing neuroprotection.

Case Study: Neuroprotective Effects

In a recent investigation, derivatives like 2-(4-fluorophenyl)-1H-benzo[d]imidazole were identified as promising candidates for treating neurodegenerative diseases due to their ability to enhance cognitive function and reduce neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications in the chemical structure can significantly influence biological activity.

Modification Effect on Activity
Addition of fluorine groupIncreased potency against bacterial strains
Alteration of side chainsEnhanced selectivity towards cancer cells
Modification of heterocyclic ringsImproved neuroprotective properties

Comparison with Similar Compounds

Key Observations:

  • Chain Length : The target compound’s butanamide linker may enhance binding flexibility compared to acetamide-linked analogues (e.g., 6p, 6i), which showed strong QS inhibition .
  • Substituent Effects : Fluorine at the phenyl group (target compound) could improve metabolic stability compared to nitro or chloro substituents in triazole derivatives .
  • Heterocyclic Moieties: Pyridazinone (target) vs. triazole (6p, 11d): Pyridazinones are less explored in QS inhibition but are known for kinase targeting, suggesting divergent therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide?

Methodological Answer:
The synthesis typically involves multi-step routes:

Benzimidazole Core Formation : React 1,2-diaminobenzene derivatives with carboxylic acids or esters under acidic conditions (e.g., HCl/ethanol) to generate the 1H-benzo[d]imidazole moiety .

Pyridazinone Subunit Construction : Utilize cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, 4-fluorophenyl-substituted dienones can react with hydrazine derivatives to form the 6-oxopyridazin-1(6H)-yl group .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzimidazole and pyridazinone intermediates via the butanamide spacer .
Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure intermediate purity. Catalysts like Raney nickel may prevent unwanted dehalogenation during hydrogenation steps .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in antimicrobial or anticancer activity often arise from:

  • Variability in Assay Conditions : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control variables like pH, inoculum size, and solvent (DMSO vs. aqueous buffers) .
  • Structural Analog Interference : Confirm compound purity via HPLC (>95%) and rule out byproducts (e.g., dehalogenated derivatives) using HRMS and NMR .
  • Cell Line-Specific Responses : Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) and validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzimidazole C2-H proton (~δ 12.5 ppm) and pyridazinone carbonyl (δ ~165 ppm) .
  • LC-MS/HRMS : Monitor molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns to verify halogen (fluorine) presence .
  • FTIR : Identify amide C=O stretching (~1680 cm1^{-1}) and pyridazinone C-O vibrations (~1700 cm1^{-1}) .

Advanced: How can reaction yields be optimized using design of experiments (DOE)?

Methodological Answer:
Apply factorial design to screen critical parameters:

Factors : Temperature (40–100°C), catalyst loading (5–20 mol%), solvent polarity (ethanol vs. DMF).

Response Variables : Yield, purity (HPLC area %).

Statistical Analysis : Use ANOVA to identify significant factors. For example, highlights that increasing temperature from 25°C to 45°C improves cyclization yields by 30% .

Validation : Confirm optimized conditions in triplicate and scale using flow chemistry for reproducibility .

Advanced: What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to model transition states for amide bond formation and pyridazinone ring closure .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to predict aggregation or degradation pathways .
  • In Silico Metabolism : Use tools like MetaSite to identify metabolic soft spots (e.g., fluorophenyl oxidation) and guide structural modifications .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate at pH 1.2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours. Monitor degradation via UPLC-PDA .
  • Thermal Stress : Heat at 60°C for 72 hours in solid state; assess polymorphic transitions via XRD .

Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.